molecular formula C13H20N6O3S B13395575 2-(3-Aminopropylsulfanylmethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol

2-(3-Aminopropylsulfanylmethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol

Cat. No.: B13395575
M. Wt: 340.40 g/mol
InChI Key: FUSRAALGPJJIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Adenosyl-3-thiopropylamine is a thioadenosine derivative where the hydroxy group at the 5’ position of adenosine is replaced by a 3-aminopropyl group. This compound plays a significant role in polyamine biosynthesis, acting as an aminopropyl group donor for enzymes such as spermine synthase and spermidine synthase .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Adenosyl-3-thiopropylamine can be synthesized from 3-(benzylthio)-1-propanamine and 5’-chloro-5’-deoxyadenosine. The reaction involves the nucleophilic substitution of the chlorine atom in 5’-chloro-5’-deoxyadenosine by the 3-aminopropyl group of 3-(benzylthio)-1-propanamine .

Industrial Production Methods: Industrial production methods for S-Adenosyl-3-thiopropylamine typically involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: S-Adenosyl-3-thiopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

S-Adenosyl-3-thiopropylamine exerts its effects by donating an aminopropyl group to propylamine transferases such as spermine synthase and spermidine synthase. This transfer is crucial in the biosynthesis of polyamines, which are essential for cell growth and differentiation . The compound acts as an inhibitor for these enzymes, thereby regulating polyamine levels within cells .

Comparison with Similar Compounds

    S-Adenosyl-L-homocysteine: Another thioadenosine derivative involved in methylation reactions.

    S-Adenosyl-L-methionine: A key methyl donor in various biochemical processes.

    5’-Deoxy-5’-methylthioadenosine: Involved in methionine salvage pathways.

Uniqueness: S-Adenosyl-3-thiopropylamine is unique due to its specific role as an aminopropyl group donor in polyamine biosynthesis. Unlike other similar compounds, it directly participates in the synthesis of polyamines, making it a critical regulator of cellular functions .

Properties

IUPAC Name

2-(3-aminopropylsulfanylmethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O3S/c14-2-1-3-23-4-7-9(20)10(21)13(22-7)19-6-18-8-11(15)16-5-17-12(8)19/h5-7,9-10,13,20-21H,1-4,14H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSRAALGPJJIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCN)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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